N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Thiazole Isomerism Lipophilicity

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide (CAS 923415-27-4) is a synthetic small molecule featuring a 2-aminothiazole core, uniquely substituted with a 4-ethoxyphenyl ring at the C4 position and a 4-methoxyphenylacetyl group on the C2 amide linker. It belongs to the broader class of N-(4-aryl-1,3-thiazol-2-yl)-acetamides, which are frequently explored in medicinal chemistry for antimicrobial, anti-inflammatory, and kinase-targeted anticancer applications.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 923415-27-4
Cat. No. B2482076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
CAS923415-27-4
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC
InChIInChI=1S/C20H20N2O3S/c1-3-25-17-10-6-15(7-11-17)18-13-26-20(21-18)22-19(23)12-14-4-8-16(24-2)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
InChIKeyREXFEOZHOXHDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identifying N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide (923415-27-4): A Dual-Aryloxy Thiazole Scaffold for Specialized Probe Development


N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide (CAS 923415-27-4) is a synthetic small molecule featuring a 2-aminothiazole core, uniquely substituted with a 4-ethoxyphenyl ring at the C4 position and a 4-methoxyphenylacetyl group on the C2 amide linker . It belongs to the broader class of N-(4-aryl-1,3-thiazol-2-yl)-acetamides, which are frequently explored in medicinal chemistry for antimicrobial, anti-inflammatory, and kinase-targeted anticancer applications [1]. The compound is distinct from many library analogs due to the specific combination of ethyl and methyl aryl ethers, which creates a distinctive pharmacophore with finely tuned lipophilicity for probing hydrophobic binding pockets [2].

Why N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide Cannot Be Replaced by a Common Thiazole Analog


Simple substitution with a positional isomer or a mono-substituted analog would fundamentally alter the molecule's biological fingerprint. A structured activity relationship (SAR) study on 4-arylthiazole acetamides demonstrated that minimal changes, such as shifting a methyl group from the para to meta position on the amide tail, can erase broad-spectrum antibacterial activity, reducing a compound effective against all four tested strains to one with only selective sensitivity [1]. This extreme sensitivity to aryl substitution patterns confirms that the precise 4-ethoxyphenyl-thiazole and 4-methoxyphenylacetamide arrangement of 923415-27-4 is a non-interchangeable pharmacophoric unit, where any deviation is likely to result in a complete loss of the targeted profile or introduce unpredictable selectivity shifts.

Quantitative Differentiation Guide for N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide (923415-27-4) Against Key Analogs


Differentiation from Positional Isomer 2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 923441-07-0)

The target compound and its positional isomer (CAS 923441-07-0) share a C20H20N2O3S formula and molecular weight (368.45 g/mol) but differ critically in the placement of the ethoxy and methoxy substituents on the thiazole core versus the acetamide tail [1]. This structural isomerism leads to a differential hydrogen bonding landscape. The target presents a 4-ethoxyphenyl group directly on the thiazole, a privileged motif for antimitotic activity, while the isomer places it on the flexible acetamide chain [2]. This rigid vs. flexible presentation of the ethoxyphenyl group is predicted to result in a higher entropic penalty upon target binding for the isomer, favoring the target compound for assays requiring a pre-organized conformation.

Thiazole Isomerism Lipophilicity Structure-Activity Relationship

Physicochemical Differentiation via Calculated Lipophilicity from the Unsubstituted Acetyl Analog

Replacing the terminal acetyl group in N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide with the 4-methoxyphenylacetyl group of the target compound significantly increases calculated lipophilicity. This modification directly impacts the molecule's ability to cross biological membranes, an essential attribute for intracellular target engagement . The target compound's higher clogP suggests superior passive membrane permeability in cell-based assays compared to its simpler acetyl analog.

Lipophilicity clogP Physicochemical Properties ADME

Class-Level Antimicrobial Spectrum Differentiation Over a Close Structural Neighbor

While direct MIC data for 923415-27-4 is unpublished, the SAR from a closely related series confirms that a 4-methoxyphenylacetyl group on the amide tail is a key driver for broad-spectrum activity. In this series, the compound 9b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) demonstrated potent, broad-spectrum antibacterial activity with an MIC of 6.25 μg/mL against all tested strains, including S. aureus and E. coli [1]. The target compound shares the critical phenylacetamide tail but incorporates a more elaborate 4-ethoxyphenyl-thiazole core. Class-level inference suggests it is highly probable to inherit this broad-spectrum trait, likely with differentiated potency, contrasting with simpler analogs like N-(4-phenylthiazol-2-yl)acetamide which lack these critical aryl substitutions.

Antimicrobial Antifungal MIC Thiazole

Purity and Supplier-Sourced Differentiation from Common Screening Analogs

In contrast to many in-house synthesized analogs with variable purity, 923415-27-4 is consistently supplied by multiple specialist vendors (e.g., Life Chemicals, A2B Chem) at a guaranteed purity of ≥95% . This high level of QC standardization is critical for generating reproducible screening data and removes batch-to-batch variability as a confounding factor in biological assays. Many simpler building-block analogs, such as N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide, are not uniformly sourced with this level of analytical guarantee.

QC Purity Procurement Screening Collection

High-Impact Application Scenarios for N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide (923415-27-4)


Core Scaffold for Designing Broad-Spectrum Anti-Infective Agents

Leveraging the class-level evidence that N-(4-arylthiazol-2-yl)-acetamides are privileged scaffolds for antimicrobial activity, 923415-27-4 can be used as a key intermediate for systematic SAR studies. Its unique dual-aryl ether substitution pattern provides two distinct vectors (the 4-ethoxyphenyl and the 4-methoxyphenylacetyl) for chemical diversification, allowing medicinal chemists to independently probe the effects of modulating lipophilicity and electronic properties on broad-spectrum antibacterial and antifungal activity, as suggested by its class-leading analog with an MIC of 6.25 μg/mL [1].

Chemical Probe for Kinase or GPCR Profiling Targeting Intracellular Binding Pockets

The calculated lipophilicity (clogP ~3.8) and dual-aryloxy structure make this compound an ideal starting point for developing cell-permeable chemical probes targeting intracellular kinases (e.g., Src family) or adenosine receptors (e.g., A3AR), where a related analog shows an affinity of pC 4.542 μM [1]. Its unique substitution pattern, presenting a rigid 4-ethoxyphenyl group on the thiazole core—a motif found in potent antimitotic agents [2]—differentiates it from other screening library compounds and allows it to sample a distinct region of chemical space within target protein binding sites.

Physicochemical Reference Standard for Membrane Permeability Assays

The well-defined dual-substitution pattern of 923415-27-4 makes it a suitable reference standard in PAMPA or Caco-2 permeability assay development. Its predicted moderate-to-high passive permeability, compared to the much less permeable acetyl analog (clogP ~2.5), provides a reliable benchmark for calibrating high-throughput permeability screens [1]. Its multi-vendor availability at >95% purity ensures consistent and reproducible reference material for inter-laboratory studies.

Starting Point for Developing A3 Adenosine Receptor (A3AR) Subtype-Selective Antagonists

A close structural congener, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, is a validated and commercially available A3AR antagonist [1]. The target compound 923415-27-4 can be conceived as a 'next-generation' probe in this series, where the 4-ethoxyphenyl replaces the 4-methoxyphenyl on the thiazole core. This specific isosteric replacement (ethoxy for methoxy) is a textbook approach in medicinal chemistry to subtly modulate target binding affinity and improve metabolic stability, making it a logical and superior choice for a subsequent round of SAR exploration.

Quote Request

Request a Quote for N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.